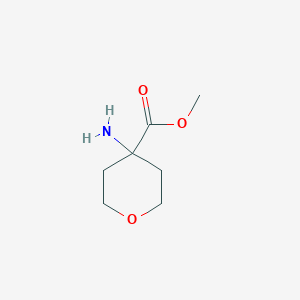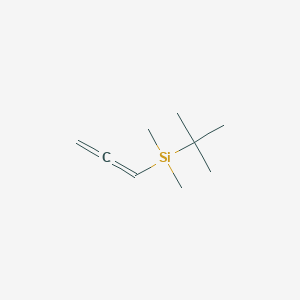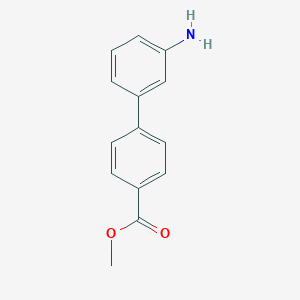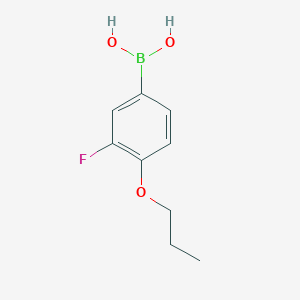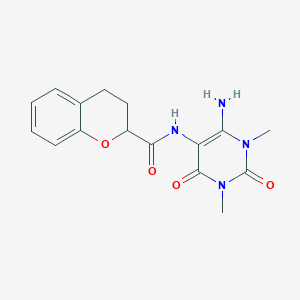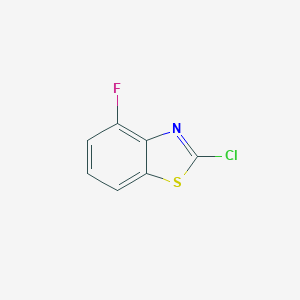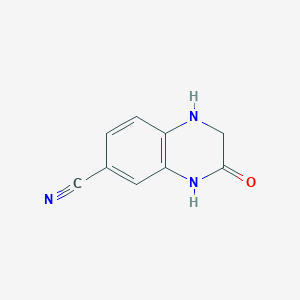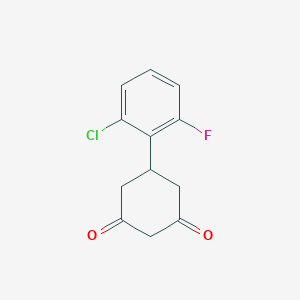![molecular formula C9H14OS B064209 (1R,3R,5S,7S,8S)-5-methyl-4-oxa-6-thiatricyclo[5.2.1.03,8]decane CAS No. 168907-35-5](/img/structure/B64209.png)
(1R,3R,5S,7S,8S)-5-methyl-4-oxa-6-thiatricyclo[5.2.1.03,8]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-), is a complex organic compound with a unique structure that includes a methanocyclopentane ring fused with an oxathiin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the methanocyclopentane ring and the subsequent fusion with the oxathiin ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) include:
- 2H-1b,4-Ethanopentaleno[1,2-b]oxirene,hexahydro-,(1a-alpha-,1b-bta-,4-bta-,4a-alpha-,5a-alpha-)
- 2-Naphthalenemethanol,1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-,(2R-cis)-
Uniqueness
The uniqueness of 4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-) lies in its specific structure and the resulting properties
Properties
CAS No. |
168907-35-5 |
|---|---|
Molecular Formula |
C9H14OS |
Molecular Weight |
170.27 g/mol |
IUPAC Name |
(1R,3R,5S,7S,8S)-5-methyl-4-oxa-6-thiatricyclo[5.2.1.03,8]decane |
InChI |
InChI=1S/C9H14OS/c1-5-10-8-3-6-2-7(8)9(4-6)11-5/h5-9H,2-4H2,1H3/t5-,6+,7-,8+,9-/m0/s1 |
InChI Key |
GIYBGQBCQMDHTL-ULHDWMFZSA-N |
SMILES |
CC1OC2CC3CC2C(C3)S1 |
Isomeric SMILES |
C[C@H]1O[C@@H]2C[C@H]3C[C@@H]2[C@H](C3)S1 |
Canonical SMILES |
CC1OC2CC3CC2C(C3)S1 |
Synonyms |
4,6-Methanocyclopent[e]-1,3-oxathiin,hexahydro-2-methyl-,(2-alpha-,4-bta-,4a-alpha-,6-bta-,7a-alpha-)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


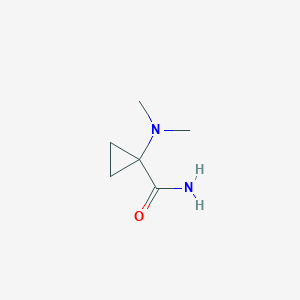
![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)
![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)

